1-[(Z)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]naphthalen-2-ol
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Overview
Description
2-Hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and material science.
Preparation Methods
The synthesis of 2-hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-1-naphthaldehyde, which can be synthesized through the condensation of 2-naphthol with formaldehyde under acidic conditions . The subsequent steps involve the reaction of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives and triazine compounds under controlled conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Scientific Research Applications
2-Hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with molecular targets through various pathways. The compound can form coordination complexes with metal ions, which can influence biological pathways and exhibit specific activities . Additionally, its hydrazone moiety allows it to participate in redox reactions, contributing to its biological effects .
Comparison with Similar Compounds
2-Hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone can be compared with similar compounds such as:
2-Hydroxy-1-naphthaldehyde: A simpler compound with similar structural features but lacking the triazine and hydrazone moieties.
1-Formyl-2-hydroxynaphthalene: Another related compound with a similar naphthaldehyde core but different functional groups.
2,4-Dihydroxybenzaldehyde: A compound with similar aldehyde and hydroxyl functionalities but a different aromatic core.
These comparisons highlight the unique structural and functional properties of 2-hydroxy-1-naphthaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone, making it a distinct and valuable compound for various scientific applications.
Properties
Molecular Formula |
C26H20N8O3 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-[(Z)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H20N8O3/c35-23-15-10-17-6-4-5-9-21(17)22(23)16-27-33-26-31-24(28-18-7-2-1-3-8-18)30-25(32-26)29-19-11-13-20(14-12-19)34(36)37/h1-16,35H,(H3,28,29,30,31,32,33)/b27-16- |
InChI Key |
COKODLPGWAMZMJ-YUMHPJSZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C\C3=C(C=CC4=CC=CC=C43)O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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